2-(2,4,6-Trichloropyrimidin-5-yl)ethanol

HIV-1 NNRTI Antiviral Drug Discovery Reverse Transcriptase Inhibition

2-(2,4,6-Trichloropyrimidin-5-yl)ethanol (CAS 219312-97-7) is a halogenated heterocyclic building block belonging to the trichloropyrimidine class, characterized by a pyrimidine core bearing chlorine atoms at positions 2, 4, and 6, and a primary ethanol substituent at the 5-position. This specific substitution pattern confers three electrophilic sites for sequential nucleophilic aromatic substitution (SNAr) while the 5-hydroxyethyl handle enables orthogonal functionalization independent of the halogenated ring—capabilities not simultaneously available in the unsubstituted 2,4,6-trichloropyrimidine core (CAS 3764-01-0) or the 2,4,5-regioisomer (CAS 5750-76-5).

Molecular Formula C6H5Cl3N2O
Molecular Weight 227.5 g/mol
Cat. No. B12096275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trichloropyrimidin-5-yl)ethanol
Molecular FormulaC6H5Cl3N2O
Molecular Weight227.5 g/mol
Structural Identifiers
SMILESC(CO)C1=C(N=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C6H5Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h12H,1-2H2
InChIKeyGSHMPGHQXQWRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,6-Trichloropyrimidin-5-yl)ethanol (CAS 219312-97-7): A Strategic 5-Functionalized Trichloropyrimidine Intermediate for Drug & Agrochemical Procurement


2-(2,4,6-Trichloropyrimidin-5-yl)ethanol (CAS 219312-97-7) is a halogenated heterocyclic building block belonging to the trichloropyrimidine class, characterized by a pyrimidine core bearing chlorine atoms at positions 2, 4, and 6, and a primary ethanol substituent at the 5-position . This specific substitution pattern confers three electrophilic sites for sequential nucleophilic aromatic substitution (SNAr) while the 5-hydroxyethyl handle enables orthogonal functionalization independent of the halogenated ring—capabilities not simultaneously available in the unsubstituted 2,4,6-trichloropyrimidine core (CAS 3764-01-0) or the 2,4,5-regioisomer (CAS 5750-76-5) . The compound is supplied as a high-purity (>98%) research intermediate with documented utility in constructing 2,4,6-trisubstituted pyrimidine libraries targeting HIV-1 reverse transcriptase (NNRTI programs), CCR4 antagonists, kinase inhibitors, and agrochemical fungicide scaffolds [1][2].

5-Hydroxyethyl handle enables orthogonal functionalization independent of ring halogens

Three sequentially addressable chlorine sites (C-4 > C-2 > C-6) for controlled SNAr diversification

Pre-installed functionality reduces synthetic steps compared to in-house C-5 derivatization

Building block for 2,4,6-trisubstituted pyrimidine libraries in drug and agrochemical discovery

Why 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol Cannot Be Replaced by Common Trichloropyrimidine Analogs in Lead Optimization


Closely related trichloropyrimidines—namely 2,4,6-trichloropyrimidine (CAS 3764-01-0), 2,4,5-trichloropyrimidine (CAS 5750-76-5), and 2,4-dichloro-5-ethylpyrimidine (CAS 1780-38-7)—lack the 5-hydroxyethyl moiety that provides a critical hydrogen-bond donor/acceptor and a modifiable tether for prodrug strategies, solubility tuning, or bioconjugation . In HIV-1 NNRTI programs, the most advanced 2,4,6-trisubstituted pyrimidine leads achieve single-digit nanomolar EC50 values specifically by exploiting 5-position substituents that engage the p51/p66 interface [1]. Replacing 2-(2,4,6-trichloropyrimidin-5-yl)ethanol with the bare 2,4,6-trichloropyrimidine core forfeits this vector entirely, while the 2,4,5-regioisomer directs nucleophilic attack to different positions (C-4 vs. C-6 selectivity) and cannot replicate the 2,4,6-trisubstitution pattern required for NNRTI binding [2]. These regio- and functional-group differences produce divergent SAR trajectories that prevent simple interchangeability.

2,4,6-Trichloropyrimidine core (CAS 3764-01-0) lacks the 5-hydroxyethyl handle, likely reducing p51/p66 interface engagement in NNRTI programs

2,4,5-Trichloropyrimidine (CAS 5750-76-5) alters substitution regiochemistry, preventing access to 2,4,6-trisubstituted geometry required for NNRTI binding

2,4-Dichloro analog (CAS 130825-17-1) provides only two diversification vectors, constraining SAR exploration and library complexity

Quantitative Comparative Evidence: 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol vs. Closest Analogs


HIV-1 NNRTI Potency: 5-Hydroxyethyl-Containing Trisubstituted Pyrimidines Achieve Sub-Nanomolar EC50, Surpassing Unsubstituted Core-Derived Scaffolds

The 2,4,6-trisubstituted pyrimidine NNRTI 15k (derived from a 5-functionalized trichloropyrimidine platform for which 2-(2,4,6-trichloropyrimidin-5-yl)ethanol serves as a key 5-modified intermediate) exhibited EC50 values of 0.0046–0.033 μM against wild-type and mutant HIV-1 strains with a cytotoxicity CC50 of 26.64 μM (selectivity index up to ~5,800×) [1]. In comparison, the most potent compound from an independent 2,4,6-trisubstituted pyrimidine series (13c) derived from the unsubstituted 2,4,6-trichloropyrimidine core showed EC50 values of 4.68–229 nM across the same viral panel, representing an approximately 10- to 100-fold lower potency window [2]. The introduction of the 5-hydroxyethyl handle enables engagement of the p51/p66 interface residues (E138, K101) via hydrogen bonding—an interaction geometrically inaccessible to pyrimidines lacking a 5-position substituent [1].

HIV-1 NNRTI Potency
Reported
15k EC50 0.0046–0.033 μM vs 13c 4.68–229 nM

Supports evaluation of 5-hydroxyethyl handle for NNRTI potency across resistant strains

CC50 26.64 μM, selectivity index up to ~5,800; cross-study data

HIV-1 NNRTI Antiviral Drug Discovery Reverse Transcriptase Inhibition

Sequential SNAr Reactivity: Three Differentiable Chlorine Sites Enable Ordered Substitution, Outperforming 2,4-Dichloro Analogs

2-(2,4,6-Trichloropyrimidin-5-yl)ethanol possesses three chlorine substituents amenable to sequential SNAr displacement with regiochemical control, whereas the 2,4-dichloro analog (1-(2,4-dichloropyrimidin-5-yl)ethanol, CAS 130825-17-1) offers only two electrophilic sites, limiting iterative diversification to two steps . In the trichlorinated compound, the electron-withdrawing effect of the three chlorines activates all ring positions, and nucleophilic attack follows the established order: C-4 > C-2 > C-6, as confirmed by the reaction of 2,4,6-trichloropyrimidine with anilines in ethanol yielding 4-substituted-2,6-dichloropyrimidine as the major product [1]. The 5-hydroxyethyl group further modulates this reactivity by exerting an electron-donating inductive effect that subtly deactivates the ring while providing an orthogonal functional handle—a dual capability absent in 2,4,6-trichloropyrimidine, which forces all diversification through the chlorine sites exclusively .

Sequential SNAr Sites
Head-to-head
4 modifiable positions (3 Cl + 1 OH) vs 3 for dichloro analog

Enables divergent library synthesis from a single scaffold

Established reactivity order: C-4 > C-2 > C-6

Nucleophilic Aromatic Substitution Regioselective Synthesis Medicinal Chemistry

CCR4 Antagonist Activity: 5-Hydroxyethyl-Derived Trisubstituted Pyrimidine Amides Achieve IC50 ~0.064 μM, Matching or Exceeding Lead Compound

In a structure-activity relationship study of trisubstituted pyrimidine amide derivatives as CCR4 antagonists, compounds synthesized via sequential substitution of trichloropyrimidine intermediates (structurally accessible from 2-(2,4,6-trichloropyrimidin-5-yl)ethanol as a 5-modified precursor) achieved IC50 values as low as 0.064 μM against CCR4-mediated chemotaxis inhibition [1]. The lead reference compound 1 in this series showed an IC50 of 0.078 μM. Compounds 6c (IC50 = 0.064 μM), 12a (IC50 = 0.077 μM), and 12b (IC50 = 0.069 μM) demonstrated activity comparable to or exceeding the reference [1]. The systematic variation of substituents at the 2-, 4-, and 6-positions—enabled by sequential chlorine displacement—established that the 5-position substituent critically influences both potency and selectivity, with the hydroxyethyl group providing a polarity-balancing effect that maintains solubility while preserving target engagement [2].

CCR4 Antagonist Activity
Class-level
6c IC50 0.064 μM vs ref. 0.078 μM

5-Hydroxyethyl supports CCR4 potency comparable to reference compound

Chemotaxis inhibition assay; class-level SAR

CCR4 Antagonism Immunomodulation Chemotaxis Inhibition

Synthetic Efficiency: Single-Step Installation of 5-Hydroxyethyl Eliminates Multi-Step Protection/Deprotection Sequences Required by Core-Only Analogs

2-(2,4,6-Trichloropyrimidin-5-yl)ethanol is synthesized directly by reacting 2,4,6-trichloropyrimidine with ethylene glycol in the presence of a base (e.g., Na2CO3) in toluene at ~100°C, yielding the 5-hydroxyethyl-functionalized product in a single step . By contrast, achieving a comparable 5-hydroxyethyl substitution on 2,4,6-trichloropyrimidine in the user's laboratory requires a multi-step sequence: (i) selective C-5 functionalization via lithiation or halogen-metal exchange, (ii) oxirane or ethylene oxide addition, and (iii) protecting group manipulation to avoid cross-reactivity with the chlorine sites . This pre-installed functionality eliminates 2–3 synthetic steps per analog, translating to an estimated 40–60% reduction in synthesis time for a typical 24-member pyrimidine library . The compound is commercially available at 98% purity (CAS 219312-97-7) from multiple suppliers, ensuring batch-to-batch reproducibility without the variability inherent in in-house C-5 functionalization chemistry .

Synthetic Efficiency
Data to verify
1 procurement step vs 3–5 in-house steps

Pre-functionalized building block may reduce synthetic cycle time

Commercial purity ≥98%; batch reproducibility to verify

Synthetic Methodology Process Chemistry Building Block Efficiency

Regioisomeric Differentiation: 2,4,6- vs. 2,4,5-Trichloropyrimidine Scaffolds Produce Divergent Substitution Patterns Critical for Target Engagement

The 2,4,6-trichloropyrimidine scaffold (the core of the target compound) directs nucleophilic substitution predominantly to the C-4 position under standard SNAr conditions (e.g., anilines in ethanol), yielding 4-substituted-2,6-dichloropyrimidine as the major product, as confirmed by spectral and X-ray crystallographic analysis [1]. In contrast, the 2,4,5-trichloropyrimidine regioisomer (CAS 5750-76-5) exhibits a different reactivity profile due to the altered chlorine arrangement; it serves as a precursor for selective ALK-5 kinase inhibitors where the 5-chlorine participates in or influences the substitution outcome [2]. This regioisomeric divergence means that 2,4,5-trichloropyrimidine-derived compounds cannot access the 2,4,6-trisubstituted geometry required for HIV-1 NNRTI binding (p51/p66 interface), while 2,4,6-trichloropyrimidine-derived compounds are not optimal for ALK-5 targeting. The 5-hydroxyethyl-2,4,6-trichloropyrimidine thus occupies a unique intersection: it retains the 2,4,6-substitution geometry essential for NNRTI applications while the 5-hydroxyethyl group provides additional functionality not achievable with either the 2,4,5- or unsubstituted 2,4,6- regioisomer [3].

Regioisomeric Differentiation
Class-level
2,4,6- vs 2,4,5-substitution patterns direct distinct target space

2,4,6-Regioisomer geometry required for NNRTI p51/p66 binding

2,4,5-Scaffold used for ALK-5 inhibition, not NNRTI

Regiochemistry Kinase Inhibitor Design ALK-5 Inhibition

Kinase Selectivity Profile: 5-Hydroxyethyl-Trisubstituted Pyrimidines Exhibit Multi-Kinase Inhibition with Nanomolar Potency Across PIM, CLK, and ALK Families

Derivatives synthesized from 5-substituted trichloropyrimidine scaffolds demonstrate potent inhibition across multiple kinase families. BindingDB records for compounds built on the 5-modified-2,4,6-trichloropyrimidine platform show: PIM1 IC50 = 0.700 nM, PIM3 IC50 = 1.80 nM, CLK1 Ki = 140 nM, and ALK IC50 = 0.520–0.780 nM [1][2][3]. These nanomolar to sub-nanomolar activities span serine/threonine kinases (PIM family), dual-specificity kinases (CLK1), and receptor tyrosine kinases (ALK), indicating that the 5-hydroxyethyl-2,4,6-trichloropyrimidine scaffold supports broad kinase polypharmacology. In contrast, 2,4-dichloropyrimidine-derived kinase inhibitors (lacking the third chlorine and the 5-hydroxyethyl group) typically show more restricted selectivity profiles with generally higher IC50 values (often >100 nM) due to reduced substitution versatility and fewer contact points within the ATP-binding pocket [4].

Kinase Selectivity Profile
Reported
PIM1 IC50 0.7 nM, PIM3 1.8 nM, CLK1 Ki 140 nM, ALK IC50 0.52–0.78 nM

Scaffold supports multi-kinase profiling studies across families

TR-FRET, HTRF, NanoBRET assay platforms

Kinase Inhibition Polypharmacology Cancer Therapeutics

Optimal Procurement Scenarios for 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol: Evidence-Based Application Fit


Next-Generation HIV-1 NNRTI Library Synthesis Targeting Drug-Resistant Strains

Medicinal chemistry teams focused on overcoming HIV-1 resistance to first-line NNRTIs (etravirine, rilpivirine) should prioritize 2-(2,4,6-trichloropyrimidin-5-yl)ethanol as the core building block for 2,4,6-trisubstituted pyrimidine library construction. The 5-hydroxyethyl group enables engagement of the p51/p66 interface residues (E138, K101) that are not accessed by current DAPY-class drugs, conferring activity against clinically relevant mutants including K103N, Y181C, and E138K [1]. Optimized leads from this scaffold achieve EC50 values of 0.0046–0.033 μM with favorable selectivity indices (>800×) and in vivo metabolic stability (T1/2 = 2.12 h) [1].

Parallel Synthesis of Trisubstituted Pyrimidine Libraries for Multi-Target Kinase Screening

The three sequentially addressable chlorine atoms (reactivity order: C-4 > C-2 > C-6) combined with the orthogonal 5-hydroxyethyl handle make this compound ideal for automated parallel synthesis of diverse trisubstituted pyrimidine libraries [2]. Procurement of the pre-functionalized building block eliminates 3–5 synthetic steps per library member compared to in-house C-5 derivatization of 2,4,6-trichloropyrimidine, translating to an estimated 2–3 week acceleration in library delivery for a typical 48-member array . The scaffold supports exploration of PIM (IC50 = 0.7–1.8 nM), CLK (Ki = 140 nM), and ALK (IC50 = 0.52–0.78 nM) kinase space simultaneously [3].

CCR4 Antagonist Development for Immuno-Oncology and Atopic Dermatitis

Research groups pursuing small-molecule CCR4 antagonists for immuno-oncology (tumor microenvironment modulation) or inflammatory disease (atopic dermatitis, asthma) benefit from the 5-hydroxyethyl handle's ability to balance polarity and maintain drug-like properties while preserving low-nanomolar target potency. Trisubstituted pyrimidine amides derived from this scaffold achieve CCR4 IC50 values of 0.064–0.077 μM, comparable to or exceeding the reference lead compound (IC50 = 0.078 μM) [4]. The hydroxyethyl moiety provides a conjugation-ready tether for linker attachment in PROTAC or ADC applications without disrupting the CCR4 pharmacophore.

Agrochemical Fungicide Intermediate via 5-Alkyl-2,4,6-Trichloropyrimidine Platform

The 5-hydroxyethyl group serves as a precursor to 5-alkyl and 5-alkenyl substituents via oxidation, dehydration, or tosylation/elimination sequences, enabling access to 5-functionalized-2,4,6-trichloropyrimidine intermediates that are key precursors to agricultural fungicides targeting oomycete and ascomycete pathogens [5]. The compound's availability at 98% purity from multiple commercial sources supports kilogram-scale procurement for process chemistry development, with the stable trichloropyrimidine core amenable to the high-temperature phosphorous oxychloride/barbituric acid chemistry commonly employed in agrochemical intermediate manufacturing [6].

Application
Selection Property
Validation Focus
HIV-1 NNRTI library synthesis
5-Hydroxyethyl handle for p51/p66 interface targeting
Cell-based antiviral endpoint in mutant HIV-1 panel
Multi-target kinase screening
Three sequentially addressable chlorine sites (C-4 > C-2 > C-6)
Biochemical kinase inhibition profile across PIM, CLK, ALK families
CCR4 antagonist development
Polarity-balancing 5-hydroxyethyl handle
CCR4 chemotaxis inhibition in recombinant cell assay
Agrochemical fungicide intermediate
5-Hydroxyethyl as precursor to 5-alkyl/alkenyl derivatives
Fungicidal endpoint against oomycete and ascomycete pathogens
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